molecular formula C17H23N3O3 B12172981 N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12172981
M. Wt: 317.4 g/mol
InChI Key: LTXDVYTUQHDERV-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carbamoylphenyl group, and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with an amine precursor.

    Attachment of the Methylbutyl Side Chain: The methylbutyl side chain can be attached through an alkylation reaction, using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide shares structural similarities with other pyrrolidine derivatives and carbamoylphenyl compounds.
  • Similar compounds include N-(4-carbamoylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide and N-(4-carbamoylphenyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide.

Uniqueness

  • The unique combination of the carbamoylphenyl group and the methylbutyl side chain in this compound imparts distinct chemical and biological properties.
  • This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23N3O3/c1-11(2)7-8-20-10-13(9-15(20)21)17(23)19-14-5-3-12(4-6-14)16(18)22/h3-6,11,13H,7-10H2,1-2H3,(H2,18,22)(H,19,23)

InChI Key

LTXDVYTUQHDERV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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